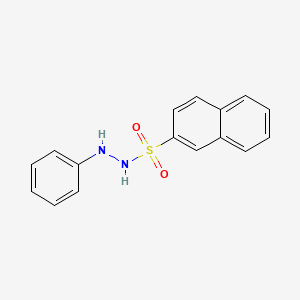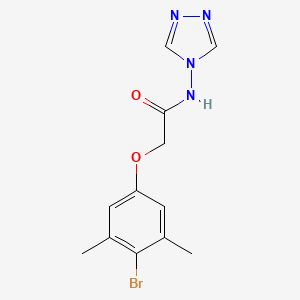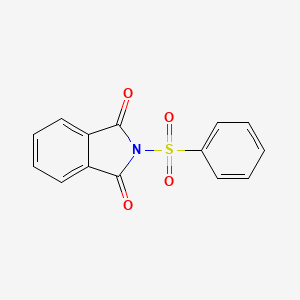![molecular formula C18H19NO6 B5245197 3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B5245197.png)
3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[52101,5]dec-8-ene-6-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyphenoxypropyl group: This step involves the reaction of the tricyclic core with a suitable phenoxypropyl derivative under basic conditions.
Oxidation and carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the keto group would yield an alcohol.
Scientific Research Applications
3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[521
Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It could be used as a probe to study various biological processes, particularly those involving its molecular targets.
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid exerts its effects is likely to involve interaction with specific molecular targets. These could include enzymes or receptors that are modulated by the compound, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid: This compound shares a similar tricyclic core but differs in the substituents attached to the core.
3-(2-Hydroxy-3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
The uniqueness of 3-(2-Hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-hydroxy-3-phenoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c20-11(9-24-12-4-2-1-3-5-12)8-19-10-18-7-6-13(25-18)14(17(22)23)15(18)16(19)21/h1-7,11,13-15,20H,8-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFRDZHECKMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CC(COC4=CC=CC=C4)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5245143.png)
![1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5245150.png)
![N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B5245169.png)
![4-methoxy-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5245170.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetonitrile](/img/structure/B5245173.png)

![4-bromo-N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5245188.png)
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(3-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B5245192.png)
![(2E)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5245196.png)

![2-(4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B5245207.png)
![4-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B5245213.png)
